Increased Calculated Lipophilicity (XLogP3) of the Dibutyl-Substituted Saccharin Acetamide Versus Diethyl and Dimethyl Analogs
The target compound N,N-dibutyl-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide exhibits a calculated XLogP3 of approximately 2.6–3.0 (predicted by fragment-based method), compared to XLogP3 ≈ 1.4 for the N,N-diethyl analog (CAS 77697-00-8, C₁₃H₁₆N₂O₄S, MW 296.34) and XLogP3 ≈ 0.5 for the N,N-dimethyl analog . This represents a ΔXLogP3 of +1.2 to +2.5 log units, corresponding to an approximately 15- to 300-fold increase in octanol–water partition coefficient. Higher lipophilicity is anticipated to enhance passive membrane permeability and may alter target binding kinetics for lipophilic enzyme pockets [1].
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.6–3.0 (calculated, fragment-based) |
| Comparator Or Baseline | N,N-diethyl analog: XLogP3 ≈ 1.4; N,N-dimethyl analog: XLogP3 ≈ 0.5 |
| Quantified Difference | ΔXLogP3 +1.2 to +2.5 (15- to 300-fold higher P) |
| Conditions | In silico prediction using fragment-based method (PubChem/ACD/Labs algorithm); experimental logP not yet reported in primary literature |
Why This Matters
Procurement of the specific dibutyl-substituted compound ensures a distinct lipophilicity window that cannot be reproduced by shorter-chain analogs, which is critical for structure–property relationship studies and lead optimization programs targeting intracellular or membrane-associated enzymes.
- [1] Carta, F., Vullo, D., Maresca, A., Scozzafava, A., Supuran, C. T. Design, synthesis and evaluation of N-substituted saccharin derivatives as selective inhibitors of tumor-associated carbonic anhydrase XII. Bioorganic & Medicinal Chemistry, 2014, 22(7), 2184–2191. N-alkyl chain length modulates isoform selectivity and potency in saccharin-based carbonic anhydrase inhibitors. View Source
